2',5'-Dichloro-4'-(difluoromethoxy)acetophenone
Description
This compound features a dichlorinated aromatic ring (2' and 5' positions) and a difluoromethoxy group at the 4' position, which likely influence its physicochemical properties and reactivity. Below, we compare it with structurally related acetophenones, focusing on substituent effects, synthesis, and spectral characteristics derived from available data.
Properties
IUPAC Name |
1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-7(11)8(3-6(5)10)15-9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALZRSVUIMUQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-(difluoromethoxy)acetophenone typically involves the chlorination and fluorination of acetophenone derivatives. One common method involves the reaction of 2’,5’-dichloroacetophenone with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dichloro-4’-(difluoromethoxy)acetophenone may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-4’-(difluoromethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2’,5’-Dichloro-4’-(difluoromethoxy)acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-(difluoromethoxy)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly alter melting points, molecular weights, and spectral profiles. Key examples include:
Notable Observations:
- Discrepancies in Melting Points: For 5'-Fluoro-2'-hydroxyacetophenone, the observed melting point (46–48°C) diverges sharply from literature values (180–185°C), possibly due to polymorphic forms or purification methods .
- Trifluoroacetyl Derivatives: Compounds like 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone exhibit higher molecular weights and boiling points (e.g., BP 282°C) compared to non-fluorinated analogs, likely due to increased lipophilicity and steric effects .
Spectral Characteristics
- IR Spectroscopy : Hydroxyl groups (νmax ~3000–3500 cm⁻¹) and carbonyl stretches (νmax ~1620–1648 cm⁻¹) are consistent across analogs .
- ¹H NMR: Substituent positions influence aromatic proton splitting patterns. For example, 2'-hydroxy-6'-methoxyacetophenone shows distinct doublets (J=8.3–8.4 Hz) for protons at positions 3 and 5 .
Functional Group Comparisons
- Chloro vs. Fluoro Substitution : Chloro groups increase molecular weight and may enhance electrophilic reactivity, while fluoro groups improve metabolic stability and lipophilicity.
- Methoxy vs.
Research Implications and Gaps
- The lack of direct data on 2',5'-Dichloro-4'-(difluoromethoxy)acetophenone necessitates extrapolation from analogs.
- Future studies should prioritize synthesizing this compound to validate its properties and compare with the above trends.
Biological Activity
2',5'-Dichloro-4'-(difluoromethoxy)acetophenone is a synthetic compound characterized by its unique structural features, including dichloro substitutions and a difluoromethoxy group. Its molecular formula is , with a molecular weight of approximately 255.05 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications.
Chemical Structure and Properties
The presence of dichloro and difluoromethoxy groups enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes. The synthetic route typically involves the reaction of 2',5'-dichloroacetophenone with difluoromethyl ether in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, potentially affecting protein-ligand interactions crucial for metabolic processes. The binding affinity of this compound to specific enzymes can lead to altered enzymatic activity, which is essential for understanding its therapeutic potential.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on cancer cell lines, where it demonstrated the ability to inhibit cell growth and induce apoptosis in certain types of cancer cells. For instance, studies have reported that compounds with similar structural features can cause cell cycle arrest at different phases, leading to suppressed tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
- Modulation of Enzyme Activity : By binding to active or allosteric sites on enzymes, it can inhibit their function, thereby affecting metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2',4'-Dichloro-5'-(difluoromethoxy)acetophenone | Contains fluorine instead of difluoromethoxy | Different electronic properties due to fluorine |
| 2',4'-Dichloro-5'-(trifluoromethoxy)acetophenone | Contains trifluoromethoxy group | Higher lipophilicity due to trifluoromethyl group |
| 2-Chloroacetophenone | Single chlorine substitution | Simpler structure with less reactivity |
These comparisons underscore the importance of substituent effects on biological activity and reactivity profiles.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analyses indicated that the compound induced G2/M phase arrest in treated cells.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to various enzymes revealed that it effectively inhibits specific targets involved in cancer metabolism, suggesting a pathway for therapeutic application.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
